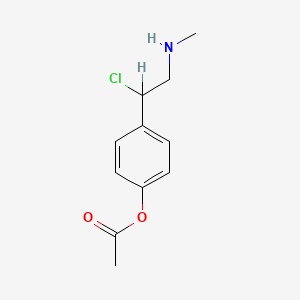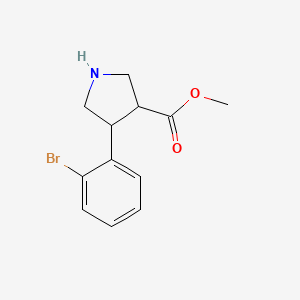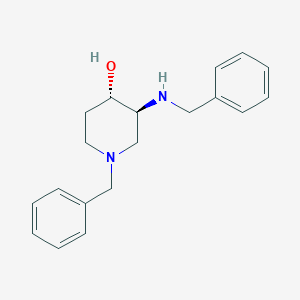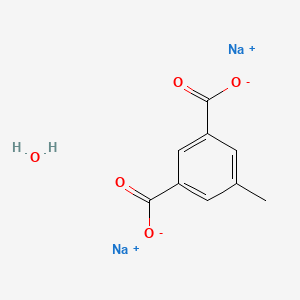![molecular formula C8H6ClN3O2 B12953926 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12953926.png)
4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 4-position and a methyl group at the 3-position further defines its structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with a suitable pyridine derivative. One common method includes the use of diethyl ethoxymethylenemalonate, followed by cyclization and chlorination steps . The reaction conditions often involve refluxing in solvents such as acetic acid or dioxane, with the addition of reagents like phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .
化学反应分析
Types of Reactions: 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
科学研究应用
4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has been extensively studied for its applications in:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents targeting various diseases.
Materials Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound finds use in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various biological pathways . This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
相似化合物的比较
4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the carboxylic acid group, resulting in different chemical properties and applications.
3-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid: Lacks the chlorine atom, affecting its reactivity and biological activity.
4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid:
Uniqueness: The presence of both the chlorine atom and the carboxylic acid group in 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced binding affinity to biological targets . These features make it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C8H6ClN3O2 |
|---|---|
分子量 |
211.60 g/mol |
IUPAC 名称 |
4-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-3-6-4(9)2-5(8(13)14)10-7(6)12-11-3/h2H,1H3,(H,13,14)(H,10,11,12) |
InChI 键 |
WKTMLYYTXXUGTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC(=NC2=NN1)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B12953853.png)






![10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium](/img/structure/B12953905.png)
![5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12953921.png)


![(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12953943.png)

